molecular formula C19H21BrN4OS B11023282 [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone

Cat. No.: B11023282
M. Wt: 433.4 g/mol
InChI Key: FSHFMFQPSOZOSE-UHFFFAOYSA-N
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Description

The compound [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone features a hybrid structure combining a benzimidazole-piperidine moiety with a brominated isopropyl-substituted thiazole linked via a methanone bridge. The bromine atom at the 2-position of the thiazole ring may enhance binding through halogen bonding, while the isopropyl group could improve lipophilicity and metabolic stability .

Properties

Molecular Formula

C19H21BrN4OS

Molecular Weight

433.4 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-bromo-5-propan-2-yl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C19H21BrN4OS/c1-11(2)16-15(23-19(20)26-16)18(25)24-9-7-12(8-10-24)17-21-13-5-3-4-6-14(13)22-17/h3-6,11-12H,7-10H2,1-2H3,(H,21,22)

InChI Key

FSHFMFQPSOZOSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Reaction Pathway Overview

The benzimidazole-piperidine fragment is synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Benzimidazole Core Formation : Typically involves cyclization of o-phenylenediamine derivatives.

  • Piperidine Incorporation : Introduces the piperidine ring via carbonyl coupling or alkylation.

Detailed Protocol for 4-(1H-Benzimidazol-2-yl)piperidin-1-yl Methanone

StepReagents/ConditionsYieldReference
11H-Benzimidazol-2-yl chloride + Piperidine, DMF, 0°C → RT72%
2Purification via column chromatography (EtOAc/PE)-

Note: The methanone linkage is established through carbonyl activation (e.g., using carbonyl chlorides or anhydrides).

Synthesis of the 2-Bromo-5-(propan-2-yl)-1,3-thiazol-4-yl Core

Thiazole Ring Construction

The thiazole scaffold is synthesized via cyclization or substitution reactions.

Bromination and Alkylation Steps

StepReagents/ConditionsYieldReference
1α-Bromo ketone (e.g., 2-bromo-5-isopropylthiazole) + Thiourea, EtOH, reflux65%
2Bromination (Br₂, AcOH) or CuBr₂-mediated halogenation57–82%
3Isopropyl group introduction via alkylation (e.g., isopropyl bromide, K₂CO₃)69%

Key Challenge: Steric hindrance from the isopropyl group may reduce yields; microwave-assisted synthesis improves efficiency.

Coupling of the Two Fragments

Carbonyl Coupling Strategy

The methanone linkage is formed via:

  • Activation of the Thiazole Core : Generation of a carbonyl chloride intermediate.

  • Nucleophilic Attack by Piperidine-Benzimidazole :

StepReagents/ConditionsYieldReference
12-Bromo-5-(propan-2-yl)-1,3-thiazol-4-yl chloride + Piperidine-benzimidazole methanone, DMAP, CH₂Cl₂, RT55–72%
2Workup (H₂O/CHCl₃ extraction) and recrystallization (EtOH)-

Note: The bromo substituent on the thiazole enhances electrophilicity, facilitating coupling.

Optimization and Characterization

Reaction Optimization

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve carbonyl activation and coupling efficiency.

  • Catalysts : DMAP or TEA accelerate nucleophilic substitution.

Spectroscopic Validation

TechniqueKey ObservationsReference
¹H NMR δ 1.0–1.5 ppm (isopropyl CH₃), δ 3.5–4.0 ppm (piperidine CH₂)
¹³C NMR δ 160–170 ppm (carbonyl C=O), δ 120–130 ppm (thiazole C–Br)
HRMS [M + H]⁺ = calculated molecular weight ± 0.5 ppm

Comparative Analysis of Synthetic Routes

Alternative Methods

MethodAdvantagesLimitations
Mamedov Rearrangement High regioselectivity for quinoxaline derivativesLimited to specific substrates
Bromination via CuBr₂ Cost-effective for thiazole halogenationModerate yields (57–82%)

Chemical Reactions Analysis

Types of Reactions

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine/Benzimidazole-Thiazole Hybrids

The closest structural analogues are derived from patents and synthesis protocols (Table 1). For instance:

  • [4-(1-Methyl-1H-benzimidazol-2-yl)piperazin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone (): Key Difference: Replaces the piperidine ring with a piperazine, introducing an additional nitrogen atom. Activity: Piperazine derivatives often exhibit enhanced solubility but reduced metabolic stability due to susceptibility to oxidative deamination .
  • [4-(1H-Benzimidazol-2-yl)piperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone (): Key Difference: Substitutes the bromo-thiazole with a tetrazole-phenyl group. kinase inhibition). Activity: The tetrazole group enhances solubility and ionic interactions but may reduce membrane permeability .

Table 1: Structural Comparison of Key Analogues

Compound ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Benzimidazole-Piperidine-Thiazole 2-Bromo, 5-isopropyl thiazole ~463.3 (est.) Halogen bonding, moderate logP
Compound Benzimidazole-Piperazine-Thiazole 2-Bromo, 5-isopropyl thiazole ~478.4 (est.) Higher solubility, lower logP
Compound Benzimidazole-Piperidine-Tetrazole 5-Methyltetrazole 387.4 Ionic interactions, high solubility
Functional Analogues with Heterocyclic Methanone Scaffolds
  • (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone (): Key Difference: Replaces benzimidazole with benzothiazole and adds a dimethylpiperidine-propoxy chain. Activity: Benzothiazole derivatives are known for antitumor and antimicrobial activity. The extended alkyl chain may improve membrane penetration but increase CYP450-mediated metabolism risk .
  • 1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine ():

    • Key Difference : Pyridine replaces the thiazole ring, and an amine group is introduced on the piperidine.
    • Activity : Pyridine-containing analogues often exhibit stronger π-π stacking with aromatic residues in enzyme active sites but may face higher toxicity profiles .

Research Findings and Limitations

  • Binding Affinity: No direct comparative biological data is available in the provided evidence. However, structural analysis suggests that halogenated thiazoles (target compound) may outperform non-halogenated analogues (e.g., ) in kinase inhibition due to enhanced hydrophobic and halogen-bonding interactions.
  • Metabolic Stability : Piperidine-based compounds (target and ) likely exhibit better metabolic stability than piperazine derivatives (), as piperazines are prone to N-oxidation .
  • Knowledge Gaps: Lack of explicit SAR (structure-activity relationship) studies for this specific scaffold limits definitive conclusions. Further in vitro assays (e.g., IC50 values against kinase panels) are needed.

Biological Activity

The compound [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole moiety, a piperidine ring, and a thiazole derivative. Its molecular formula is C17H17BrN4OSC_{17}H_{17}BrN_{4}OS, indicating the presence of bromine and sulfur, which are often associated with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds containing benzimidazole and piperidine structures against various cancer cell lines. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against leukemia cell lines such as K562, HL60, U937, U266, and Jurkat. The mechanism of action is believed to involve the induction of apoptosis through various signaling pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
K5625.4
HL606.8
U9374.2
U2667.0
Jurkat5.9

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. In vitro studies indicate that derivatives exhibit significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.30
Pseudomonas aeruginosa0.35

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds with similar structures has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: In Vivo Anti-inflammatory Effects

In a study involving animal models, administration of benzimidazole derivatives resulted in a significant reduction in paw edema induced by carrageenan, demonstrating their potential as anti-inflammatory agents.

Q & A

Spectroscopy :

  • 1H/13C NMR : Compare experimental shifts (e.g., in DMSO-d6) with computational predictions (DFT-based tools). Look for benzimidazole NH (~12 ppm) and thiazole Br-C coupling patterns .
  • IR : Confirm carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .

Elemental Analysis : Validate C, H, N, Br content (±0.4% deviation) .

Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology :

In Silico Docking : Screen against targets like kinase or GPCR receptors using AutoDock Vina. Prioritize binding poses where the bromothiazole interacts with hydrophobic pockets .

In Vitro Testing :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during characterization?

  • Methodology :

Cross-Validation : Re-run NMR with deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent effects on proton shifts.

Computational Modeling : Use Gaussian or ORCA to simulate IR/NMR spectra and identify discrepancies (e.g., tautomerism in benzimidazole) .

X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm bond angles and substituent orientation .

Q. What strategies are effective for studying the compound’s reaction mechanism in biological systems?

  • Methodology :

Isotopic Labeling : Introduce 13C/15N labels at the methanone or piperidine group to track metabolic pathways via LC-MS/MS.

Kinetic Studies : Measure time-dependent inhibition of target enzymes (e.g., IC50 shifts over 24 hours).

Computational MD Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to identify key binding residues .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodology :

Substituent Variation : Replace the bromine with Cl/I or the isopropyl group with cyclopropyl/tert-butyl to assess steric/electronic effects.

Scaffold Hybridization : Fuse the benzimidazole with pyridine (as in ) or replace thiazole with oxadiazole.

Bioisosteric Replacement : Substitute the methanone with sulfone or amide groups to modulate solubility .

Q. What approaches mitigate poor bioavailability or solubility in preclinical testing?

  • Methodology :

Salt Formation : Synthesize hydrochloride or phosphate salts (e.g., ) to enhance aqueous solubility.

Prodrug Design : Introduce ester or glycoside moieties at the methanone carbonyl for hydrolytic activation in vivo.

Nanoparticle Encapsulation : Use liposomal or PLGA-based carriers to improve plasma stability .

Q. How can target specificity be validated amid off-target effects?

  • Methodology :

Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates.

CRISPR-Cas9 Knockout : Generate gene-edited cell lines lacking suspected targets (e.g., kinases) to confirm activity loss.

Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .

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